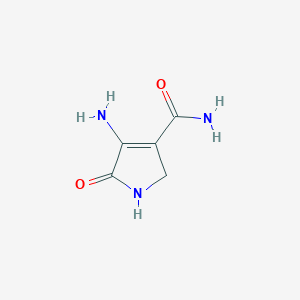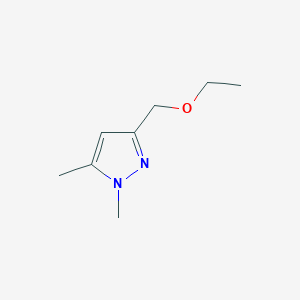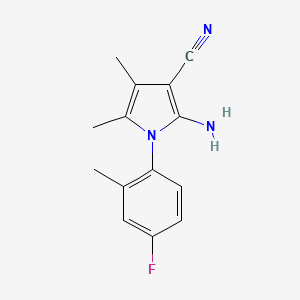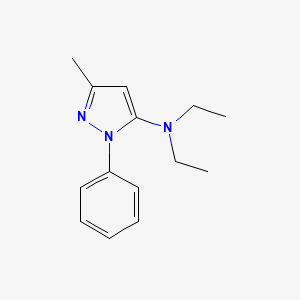
(2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol is a complex organic compound that belongs to the class of pyrrolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclopropylmethylation: Introduction of the cyclopropylmethyl group to a suitable precursor.
Pyrrolidine Ring Formation: Construction of the pyrrolidine ring through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate).
Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, pyrrolidine derivatives are often explored for their therapeutic potential. This compound could be studied for its potential use in treating diseases or as a lead compound for drug development.
Industry
In the industrial sector, such compounds may be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Involvement: Participating in or disrupting specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-3,4-diol Derivatives: Compounds with similar pyrrolidine ring structures and hydroxyl groups.
Cyclopropylmethyl Derivatives: Compounds containing the cyclopropylmethyl group.
Uniqueness
The uniqueness of (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol lies in its specific stereochemistry and functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H19NO4 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
(2R,3S,4R)-1-(cyclopropylmethyl)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H19NO4/c12-5-8(14)9-10(15)7(13)4-11(9)3-6-1-2-6/h6-10,12-15H,1-5H2/t7-,8-,9-,10-/m1/s1 |
InChI-Schlüssel |
RNCKWBGTQOVGQS-ZYUZMQFOSA-N |
Isomerische SMILES |
C1CC1CN2C[C@H]([C@H]([C@H]2[C@@H](CO)O)O)O |
Kanonische SMILES |
C1CC1CN2CC(C(C2C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


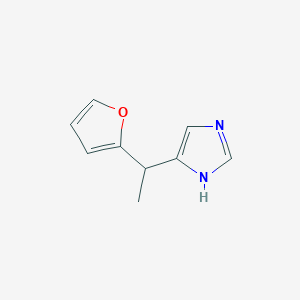
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
![7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)


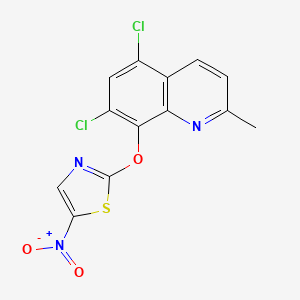
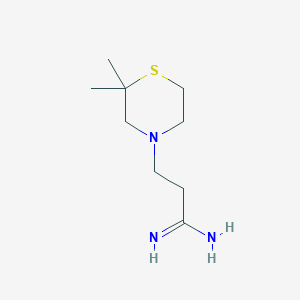

![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
